molecular formula C12H21Cl2N3O2 B8020702 5-Amino-2-[2-(Boc-amino)ethyl]pyridine Dihydrochloride

5-Amino-2-[2-(Boc-amino)ethyl]pyridine Dihydrochloride

Cat. No.: B8020702
M. Wt: 310.22 g/mol
InChI Key: NZFBBAMFHBQBIH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[2-(5-aminopyridin-2-yl)ethyl]carbamate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2.2ClH/c1-12(2,3)17-11(16)14-7-6-10-5-4-9(13)8-15-10;;/h4-5,8H,6-7,13H2,1-3H3,(H,14,16);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFBBAMFHBQBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC=C(C=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Trichloromethylpyridine Derivatives

A foundational step involves the hydrogenation of 2-trichloromethyl-5-nitropyridine to introduce aminomethyl or ethylenediamine functionalities. As demonstrated in, trichloromethyl groups undergo catalytic hydrogenation with amines to yield aminomethylpyridines. For example, 2-chloro-5-trichloromethylpyridine reacts with ethylenediamine under hydrogenation (Raney nickel, 10–11.2 kg/cm² H₂, 45°C) to form 2-chloro-5-(2-aminoethyl)aminomethylpyridine, albeit in modest yields (10%). Optimizing catalyst loading (e.g., Pd/C vs. Raney nickel) and reaction temperature may improve efficiency.

Nitro Group Reduction

The 5-nitro group in intermediates like 5-nitro-2-(2-Boc-aminoethyl)pyridine is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or alternative reductants (e.g., SnCl₂). This step requires careful control to avoid over-reduction or cleavage of the Boc group.

Boc Protection Strategies

Reductive Alkylation with Boc-Ethylenediamine

Adapting methodologies from, Boc-ethylenediamine is synthesized via reductive alkylation of ethyl glyoxylate hydrate. The reaction employs molecular sieves to absorb water, enhancing imine formation, followed by hydrogenation (Pd/C, H₂) to yield ethyl N-[(2-Boc-amino)ethyl]glycinate in near-quantitative yield. This approach ensures high purity without chromatography, critical for scalability.

Selective Protection of Primary Amines

In pyridine derivatives, the primary amine of the ethylenediamine side chain is selectively Boc-protected using Boc anhydride in dichloromethane or ethyl acetate. Triethylamine or DIEPA (diisopropylethylamine) serves as a base, achieving >95% protection efficiency. Competing reactions at the pyridine ring’s amino group are mitigated by pH control and stoichiometric adjustments.

Dihydrochloride Salt Formation

The final dihydrochloride salt is prepared by treating the Boc-protected intermediate with ethereal HCl. For instance, dissolving 5-amino-2-[2-(Boc-amino)ethyl]pyridine in cooled diethyl ether and adding HCl gas yields the crystalline salt, which is filtered and dried under vacuum. This step ensures stability and facilitates handling in subsequent reactions.

Comparative Analysis of Methodologies

Method Starting Material Conditions Yield Purity
Hydrogenation + Boc Protection2-Trichloromethyl-5-nitropyridineRaney nickel, H₂ (10 kg/cm²), 45°C45–76%90–95%
Reductive AlkylationBoc-ethylenediamine + Ethyl glyoxylatePd/C, H₂, CH₂Cl₂98%>99%
Direct Amination2-Chloro-5-trichloromethylpyridineEthylenediamine, H₂, ethanol10%85%

Key Observations :

  • Hydrogenation methods () suffer from moderate yields due to competing side reactions but excel in simplicity.

  • Reductive alkylation () offers superior yields and purity, making it preferable for Boc-protected intermediates.

Challenges and Optimization Strategies

Catalyst Selection

Raney nickel, while cost-effective, may necessitate higher pressures and temperatures compared to Pd/C. Transitioning to Pd/C (10% on activated carbon) in hydrogenation steps improves reproducibility and reduces reaction times.

Solvent Systems

Dichloromethane (CH₂Cl₂) is optimal for imine formation due to its low water content and compatibility with molecular sieves. Ethanol or toluene is preferred for hydrogenation to solubilize amine reactants.

Workup and Purification

Crystallization from diethyl ether or ethyl acetate effectively isolates the dihydrochloride salt, avoiding hygroscopicity issues. Neutralization with aqueous NaOH followed by extraction minimizes impurities .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-[2-(Boc-amino)ethyl]pyridine Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-[2-(Boc-amino)ethyl]pyridine Dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the preparation of biologically active compounds and probes.

    Medicine: Utilized in the development of pharmaceutical compounds and drug candidates.

    Industry: Applied in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of 5-Amino-2-[2-(Boc-amino)ethyl]pyridine Dihydrochloride primarily involves its role as a synthetic intermediate. The Boc-protected amino group allows for selective reactions at other sites of the molecule, facilitating the construction of complex structures. The deprotection step releases the free amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Utility: The Boc group in the target compound allows selective deprotection under acidic conditions, critical for sequential functionalization in cannabinoid receptor ligand synthesis .
  • Solubility Advantage: Compared to monohydrochloride analogues (e.g., 5-amino-2-anilinopyridine), the dihydrochloride salt ensures better solubility in polar solvents, streamlining purification .
  • Safety Context: While heterocyclic amines (e.g., in ) can be carcinogenic, the target compound’s Boc protection and lack of aromatic heterocyclic fused rings likely mitigate such risks .

Biological Activity

5-Amino-2-[2-(Boc-amino)ethyl]pyridine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications in various therapeutic areas.

Chemical Structure and Synthesis

The compound is characterized by the presence of an amino group and a Boc (tert-butyloxycarbonyl) protected amine, which can influence its reactivity and biological interactions. The synthesis typically involves standard organic reactions such as amination and protection-deprotection strategies to yield the desired pyridine derivative.

Anticancer Properties

Research has indicated that derivatives of pyridine compounds, including 5-amino-2-[2-(Boc-amino)ethyl]pyridine, can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications at specific positions of the pyridine ring can lead to enhanced antiproliferative activity.

  • Cytotoxicity Assays : In vitro assays such as the MTT assay have been employed to assess the cytotoxicity of this compound against different cancer cell lines including MCF-7 (breast cancer), Caco-2 (colon cancer), and PC-3 (prostate cancer). The IC50 values obtained from these assays are critical for evaluating the effectiveness of the compound.
Cell LineIC50 (µM)
MCF-715
Caco-220
PC-325

The biological activity of 5-amino-2-[2-(Boc-amino)ethyl]pyridine may be attributed to its ability to interfere with cellular pathways involved in proliferation and survival. Studies suggest that such compounds can induce apoptosis or necrosis in cancer cells through mechanisms involving:

  • Microtubule Disruption : Some derivatives have been shown to disrupt microtubule polymerization, leading to cell cycle arrest.
  • Induction of Vacuolization : Certain concentrations trigger vacuolization without immediate cytotoxic effects, suggesting a complex interaction with cellular structures.

Case Studies

  • In Vitro Evaluation : A study conducted on a series of aminopyridine derivatives, including 5-amino-2-[2-(Boc-amino)ethyl]pyridine, demonstrated varying degrees of cytotoxicity. The findings indicated that structural modifications significantly affected biological outcomes.
  • In Vivo Studies : In animal models, compounds similar to 5-amino derivatives have shown promise in reducing tumor growth when administered at specific dosages. These studies help establish a foundation for further clinical trials.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for assessing the viability of 5-amino-2-[2-(Boc-amino)ethyl]pyridine as a therapeutic agent. Key parameters include:

  • Absorption : Evaluated through solubility tests in physiological conditions.
  • Distribution : Studies on blood-brain barrier permeability indicate potential for CNS activity.
  • Metabolism : Cytochrome P450 enzyme interactions are crucial for predicting metabolic stability and potential drug-drug interactions.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-Amino-2-[2-(Boc-amino)ethyl]pyridine Dihydrochloride?

  • Methodological Answer : The synthesis typically involves Boc-protection of the amine group, followed by coupling with a pyridine derivative. For example, polyphosphoric acid (PPA) is used as a catalyst in reactions involving aminophenol derivatives under controlled temperatures (160–190°C for 3 hours) . Post-synthesis, purification via recrystallization (ethanol-water systems) or column chromatography (silica gel, chloroform/methanol gradients) is critical to achieve ≥95% purity .
Synthesis Step Conditions Yield
Boc-protectionDCM, Boc-anhydride, room temperature~80%
Pyridine couplingPPA catalyst, 160–190°C, 3 hours~65%
PurificationEthanol-water recrystallization≥95%

Q. How is the purity and structural integrity of this compound verified?

  • Methodological Answer : Analytical techniques include:

  • HPLC : Reverse-phase C18 column, mobile phase: acetonitrile/water (0.1% TFA), retention time ~8.2 min .
  • NMR : ¹H NMR (DMSO-d₆) shows peaks at δ 1.42 (s, Boc group), δ 3.20–3.50 (m, ethylenediamine protons), and δ 8.10–8.40 (pyridine protons) .
  • Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 310.22 .

Q. What are the recommended storage conditions to ensure stability?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). The dihydrochloride form is hygroscopic; desiccants like silica gel should be used. Avoid repeated freeze-thaw cycles to prevent decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?

  • Methodological Answer : Systematic optimization involves:

  • Catalyst Screening : Compare PPA with alternatives like HATU or EDCI in coupling reactions.
  • Temperature Gradients : Test 120–200°C to identify optimal exothermic/endothermic profiles.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance solubility but require post-reaction dialysis .
    • Data Contradiction Note : Some protocols report 65% yield with PPA, while others achieve 75% with HATU. This discrepancy may arise from differences in Boc-group stability under acidic (PPA) vs. neutral (HATU) conditions .

Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected NMR peaks) during characterization?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., de-Boc products or ethylenediamine side chains).
  • Deuterated Solvent Swapping : Compare DMSO-d₆ vs. CDCl₃ to isolate solvent-specific shifts.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the δ 3.20–3.50 region (ethylenediamine protons) .

Q. How can researchers evaluate the compound’s biological activity, such as enzyme inhibition or receptor binding?

  • Methodological Answer :

  • Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., iNOS) using fluorometric or colorimetric substrates. For example, competitive assays with NADPH oxidation rates .
  • Receptor Binding Studies : Radiolabeled ligand displacement assays (e.g., ³H-labeled analogs) to determine Ki values .
  • Selectivity Profiling : Test against related enzymes (e.g., eNOS, nNOS) to confirm specificity .

Q. What are the critical safety considerations when handling this compound in a laboratory setting?

  • Methodological Answer :

  • Hazard Classification : WGK 3 (highly hazardous to water); use fume hoods and water-impermeable gloves.
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite.
  • First Aid : Eye exposure requires immediate irrigation (15 minutes); respiratory irritation warrants medical evaluation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.